1-Cyclohexyl-3-(3,4-dichlorophenyl)-1-{3-[(5,5-dimethyl-3-oxocyclohex-1-en-1-yl)amino]propyl}urea
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Overview
Description
1-Cyclohexyl-3-(3,4-dichlorophenyl)-1-{3-[(5,5-dimethyl-3-oxocyclohex-1-en-1-yl)amino]propyl}urea is a complex organic compound with a unique structure. It contains a cyclohexyl group, a dichlorophenyl group, and a dimethyl-oxocyclohexenyl group, making it a molecule of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Cyclohexyl-3-(3,4-dichlorophenyl)-1-{3-[(5,5-dimethyl-3-oxocyclohex-1-en-1-yl)amino]propyl}urea typically involves multiple steps:
Formation of the Urea Derivative: The initial step involves the reaction of cyclohexyl isocyanate with 3,4-dichloroaniline to form the urea derivative.
Introduction of the Propyl Chain: The next step involves the reaction of the urea derivative with 3-bromopropylamine to introduce the propyl chain.
Cyclohexenone Addition: Finally, the compound is reacted with 5,5-dimethyl-3-oxocyclohex-1-en-1-ylamine to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve similar steps but on a larger scale, with optimized reaction conditions to maximize yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
1-Cyclohexyl-3-(3,4-dichlorophenyl)-1-{3-[(5,5-dimethyl-3-oxocyclohex-1-en-1-yl)amino]propyl}urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichlorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium hydroxide or other strong bases.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
1-Cyclohexyl-3-(3,4-dichlorophenyl)-1-{3-[(5,5-dimethyl-3-oxocyclohex-1-en-1-yl)amino]propyl}urea has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Used in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-Cyclohexyl-3-(3,4-dichlorophenyl)-1-{3-[(5,5-dimethyl-3-oxocyclohex-1-en-1-yl)amino]propyl}urea involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to involve modulation of cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
1-Cyclohexyl-3-(3,4-dichlorophenyl)urea: Lacks the propyl and dimethyl-oxocyclohexenyl groups.
3-(3,4-Dichlorophenyl)-1,1-dimethylurea: Lacks the cyclohexyl and propyl groups.
Uniqueness
1-Cyclohexyl-3-(3,4-dichlorophenyl)-1-{3-[(5,5-dimethyl-3-oxocyclohex-1-en-1-yl)amino]propyl}urea is unique due to its complex structure, which includes multiple functional groups
Properties
Molecular Formula |
C24H33Cl2N3O2 |
---|---|
Molecular Weight |
466.4 g/mol |
IUPAC Name |
1-cyclohexyl-3-(3,4-dichlorophenyl)-1-[3-[(5,5-dimethyl-3-oxocyclohexen-1-yl)amino]propyl]urea |
InChI |
InChI=1S/C24H33Cl2N3O2/c1-24(2)15-18(13-20(30)16-24)27-11-6-12-29(19-7-4-3-5-8-19)23(31)28-17-9-10-21(25)22(26)14-17/h9-10,13-14,19,27H,3-8,11-12,15-16H2,1-2H3,(H,28,31) |
InChI Key |
YAEDQKPJQJUUTR-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(=CC(=O)C1)NCCCN(C2CCCCC2)C(=O)NC3=CC(=C(C=C3)Cl)Cl)C |
Origin of Product |
United States |
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